![molecular formula C9H9BrS B14255234 [2-Bromo-2-(methylsulfanyl)ethenyl]benzene CAS No. 211682-40-5](/img/structure/B14255234.png)
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a bromo group and a methylsulfanyl group attached to an ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-2-(methylsulfanyl)ethenyl]benzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as [2-(methylsulfanyl)ethenyl]benzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ethenyl chain, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), dichloromethane, iron(III) bromide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced ethenyl derivatives.
Scientific Research Applications
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-Bromo-2-(methylsulfanyl)ethenyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo group can participate in electrophilic aromatic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
[2-(Methylsulfanyl)ethenyl]benzene: Lacks the bromo group, making it less reactive in substitution reactions.
[2-Bromo-2-(methylsulfonyl)ethenyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Properties
CAS No. |
211682-40-5 |
|---|---|
Molecular Formula |
C9H9BrS |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(2-bromo-2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C9H9BrS/c1-11-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
QOIKAHJZHLZLMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


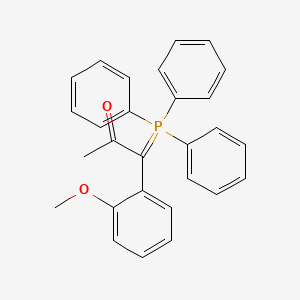
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
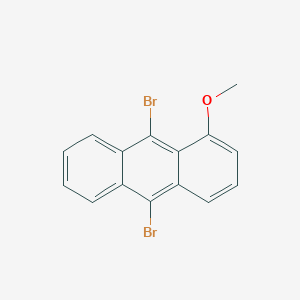
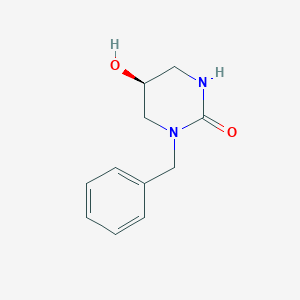
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
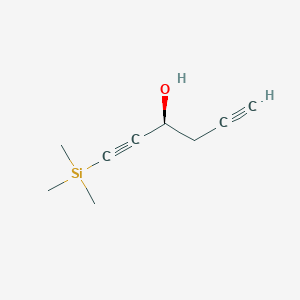
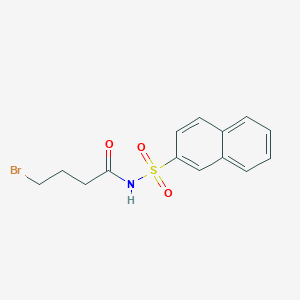
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
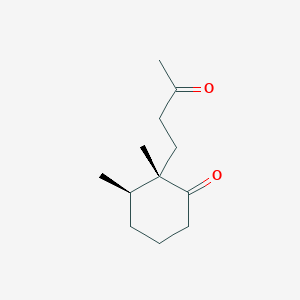
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
